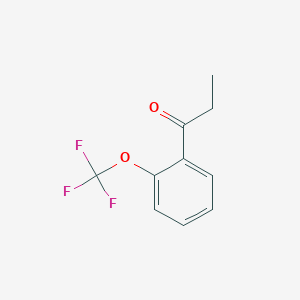

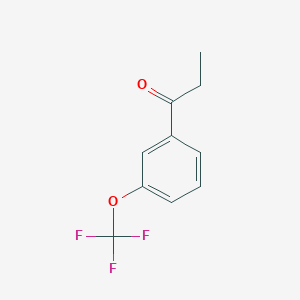

1-(3-三氟甲氧基苯基)-丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethoxy group is a fluorinated substituent that is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It is often incorporated into small molecules in life science-oriented research .

Synthesis Analysis

Trifluoromethyl ethers, which include the trifluoromethoxy group, are synthesized in pharmaceutical research on a routine basis . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

The trifluoromethoxy substituent has a pronounced preference for the para substitution. Unless the para position is occupied, ortho isomers are formed only in small amounts .Chemical Reactions Analysis

The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . It is involved in various chemical reactions, including addition reactions and cross-coupling reactions .Physical and Chemical Properties Analysis

Compounds with the trifluoromethoxy group generally have increased stability and lipophilicity . The ortho isomer of (trifluoromethoxy)phenylboronic acids forms an intramolecular hydrogen bond in the solid state .科学研究应用

1. 立体选择性合成

1-(3-三氟甲氧基苯基)-丙酮已用于立体选择性合成工艺中。例如,它的衍生物 1,1,1-三氟-3-(苯硫基)丙烷-2-醇通过脂肪酶介导的动力学拆分制备,具有很高的对映体纯度。该工艺突出了其在化学化合物中创建特定立体化学构型的潜力,这在各种制药和化学应用中至关重要 (清水、杉山和藤泽,1996 年)。

2. 手性化学合成

该化合物已参与手性化学合成,例如制备 (S)-1,1,1-三氟-3-{(R)-2-[3-(1,1,2,2-四氟乙氧基)苯基]-5-[3-(三氟甲氧基)苯基]-3,4-二氢喹啉-1(2H)-基}丙烷-2-醇,一种有效的胆固醇酯转移蛋白抑制剂。该合成证明了其在创建复杂手性分子中的重要性,这些分子在药物化学中具有重要应用 (李等人,2010 年)。

3. 先进材料开发

该分子已用于先进材料的开发,例如在合成和研究新型化合物的光电化学性质中。这些研究对于创建具有特定电子、光学或磁性特性的新材料至关重要,这些材料可用于各种技术应用中 (Aktaş Kamiloğlu 等人,2018 年)。

4. 药物化学研究

在药物化学中,1-(3-三氟甲氧基苯基)-丙酮的衍生物已被合成并评估了其对癌细胞系的细胞毒活性。这突出了其在开发潜在治疗剂中的作用 (Gómez-García 等人,2017 年)。

5. 有机合成方法

该化合物在开发有机合成新方法中发挥了重要作用,例如从 3-(4-R-苯基)丙酸合成 1,3-二酮。此类方法在创建用于从制药到材料科学等不同领域的各种有机化合物方面可能很有价值 (金等人,2014 年)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The trifluoromethoxy group could potentially influence the electronic properties of the compound, affecting its reactivity.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds in organic synthesis.

Pharmacokinetics

The trifluoromethoxy group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of the compound.

Result of Action

The introduction of a trifluoromethoxy group in similar compounds has been shown to decrease the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energy levels , which could potentially influence the compound’s reactivity and color display properties.

未来方向

属性

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUZBAKDAOANLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。